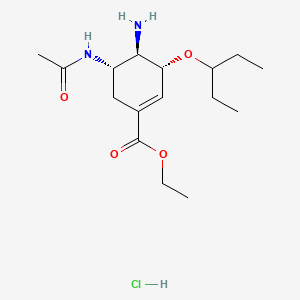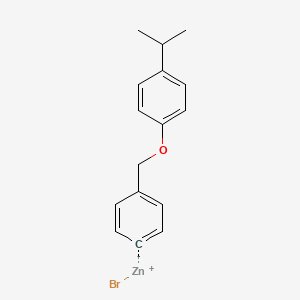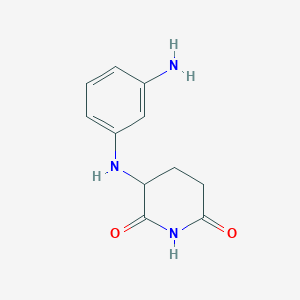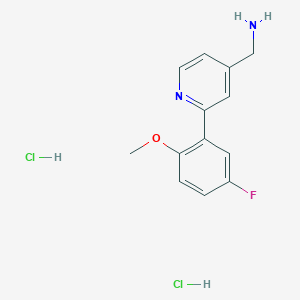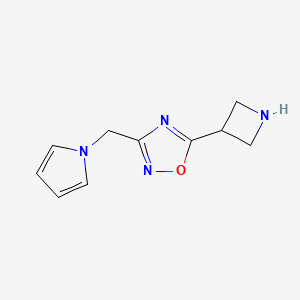
2-amino-3-(1H-benzimidazol-2-yl)-1-ethylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with an amino group, a benzimidazole moiety, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole moiety, which is then coupled with a quinoline derivative. The reaction conditions often involve the use of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions at elevated temperatures ranging from 140°C to 220°C .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
化学反応の分析
Types of Reactions
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzimidazole moiety can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while reduction of the benzimidazole moiety can produce various amine derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
類似化合物との比較
Similar Compounds
2-Phenylbenzimidazole: Similar in structure but lacks the quinoline core.
3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine: Contains a pyrazole ring instead of a quinoline ring.
4-(1H-benzo[d]imidazol-2-yl)aniline: Features an aniline group instead of a quinoline core.
Uniqueness
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-1-ethylquinolin-4(1H)-one is unique due to its combination of a quinoline core with a benzimidazole moiety and an ethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, its ability to inhibit certain enzymes and receptors is enhanced by the presence of both the quinoline and benzimidazole rings .
特性
分子式 |
C18H16N4O |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
2-amino-3-(1H-benzimidazol-2-yl)-1-ethylquinolin-4-one |
InChI |
InChI=1S/C18H16N4O/c1-2-22-14-10-6-3-7-11(14)16(23)15(17(22)19)18-20-12-8-4-5-9-13(12)21-18/h3-10H,2,19H2,1H3,(H,20,21) |
InChIキー |
GMQPNNZLOSEVHK-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C(=O)C(=C1N)C3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


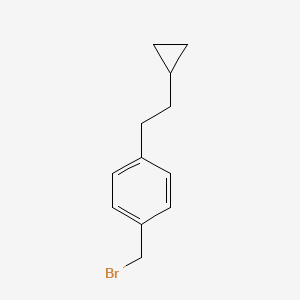
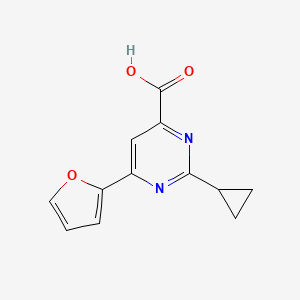
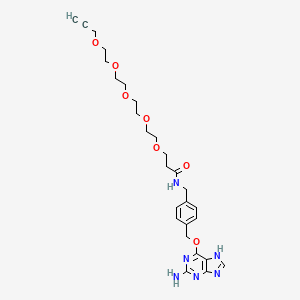
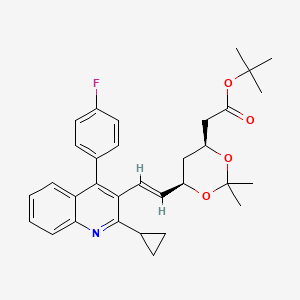
![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)
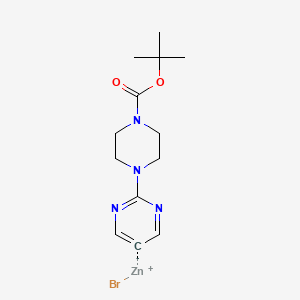
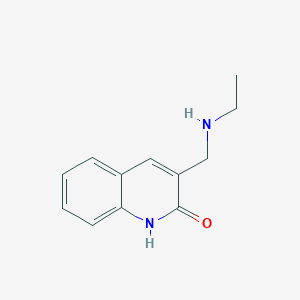
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)

